2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium
Description
Historical Development of Pyridine Nitrogen-Oxide Chemistry
The discovery and development of pyridine nitrogen-oxide chemistry traces its origins to the pioneering work of Jakob Meisenheimer, who first reported the synthesis of pyridine nitrogen-oxide using peroxybenzoic acid as the oxidizing agent. This groundbreaking achievement established the foundation for an entire class of heterocyclic compounds that would become instrumental in organic synthesis and coordination chemistry. Meisenheimer's methodology involved the direct oxidation of pyridine using peracids, a process that demonstrated the feasibility of introducing oxygen functionality at the nitrogen center of aromatic heterocycles.
The historical development of pyridine nitrogen-oxide chemistry continued with significant contributions from Thomas Anderson, who in 1849 examined the contents of oil obtained through high-temperature heating of animal bones and isolated pure pyridine. This early work on pyridine itself provided the foundational knowledge necessary for subsequent investigations into nitrogen-oxide derivatives. The progression from Anderson's isolation of pyridine to Meisenheimer's oxidation methodology represents a crucial developmental arc in heterocyclic chemistry that spans several decades of intensive research.
Throughout the twentieth century, researchers expanded upon these initial discoveries to develop more sophisticated synthetic approaches and applications. The evolution of pyridine nitrogen-oxide chemistry has been characterized by continuous refinement of synthetic methodologies, improved understanding of reaction mechanisms, and expanding applications in pharmaceutical and materials chemistry. Contemporary research builds upon this historical foundation while incorporating modern analytical techniques and computational chemistry insights to further advance the field.
Nomenclature and Classification Systems
The nomenclature of pyridine nitrogen-oxides follows systematic chemical naming conventions that reflect both the underlying pyridine structure and the oxidized nitrogen functionality. The parent compound pyridine nitrogen-oxide is designated as a heterocyclic compound with the molecular formula carbon five hydrogen five nitrogen oxygen. The systematic naming approach incorporates the oxidation state of the nitrogen atom through the use of the nitrogen-oxide designation, which clearly indicates the presence of the nitrogen-oxygen bond.
Classification systems for pyridine nitrogen-oxides are based on substitution patterns around the aromatic ring and the nature of functional groups present. Primary classifications include unsubstituted pyridine nitrogen-oxides, monosubstituted derivatives, and polysubstituted compounds with various combinations of electron-donating and electron-withdrawing groups. The classification framework also considers the position of substituents relative to the nitrogen atom, using numerical designations that correspond to carbon positions on the pyridine ring.
Specialized nomenclature conventions have been developed for complex substituted pyridine nitrogen-oxides that contain multiple functional groups. These naming systems accommodate the presence of halogen atoms, nitro groups, alkyl substituents, and other functional moieties while maintaining clarity about the molecular structure. The International Union of Pure and Applied Chemistry nomenclature guidelines provide standardized approaches for naming these compounds, ensuring consistency across scientific literature and chemical databases.
Significance of Substituted Pyridine Nitrogen-Oxides in Chemical Research
Substituted pyridine nitrogen-oxides have emerged as compounds of exceptional significance in contemporary chemical research due to their unique electronic properties and synthetic versatility. These compounds exhibit distinctive reactivity patterns that differ substantially from their non-oxidized pyridine counterparts, primarily due to the electron-withdrawing nature of the nitrogen-oxygen functionality. The presence of the nitrogen-oxide group modifies the electronic distribution within the aromatic system, leading to altered reactivity profiles that enable novel synthetic transformations and applications.
Research investigations have demonstrated that substituted pyridine nitrogen-oxides serve as valuable intermediates in the synthesis of pharmaceutically active compounds and agrochemicals. The nitrogen-oxides of various pyridines are precursors to useful drugs, including nicotinic acid nitrogen-oxide as a precursor to niflumic acid and pranoprofen, 2,3,5-trimethylpyridine nitrogen-oxide as a precursor to omeprazole, and 2-chloropyridine nitrogen-oxide as a precursor to the fungicide zinc pyrithione. These applications highlight the practical importance of pyridine nitrogen-oxides in medicinal chemistry and pharmaceutical development.
The coordination chemistry of substituted pyridine nitrogen-oxides represents another area of significant research interest. These compounds function as ligands in transition metal complexes, where they coordinate through the oxygen atom of the nitrogen-oxide functionality. The coordination behavior differs markedly from that of unoxidized pyridines, providing access to unique metal complex architectures with potential applications in catalysis and materials science. Recent studies have explored zinc complexes supported by pyridine nitrogen-oxide ligands for catalytic applications in organic synthesis.
Overview of 2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium
This compound represents a multiply substituted pyridine nitrogen-oxide derivative that incorporates three distinct functional groups on the aromatic ring system. The compound possesses the molecular formula carbon six hydrogen five bromine nitrogen two oxygen three and exhibits a molecular weight of 233.02 grams per mole. The systematic name reflects the presence of a bromine atom at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position of the pyridine ring, with the nitrogen atom in its oxidized state.
The structural characteristics of this compound result from the combination of electron-withdrawing and electron-donating substituents that create a unique electronic environment within the molecule. The bromine atom and nitro group function as electron-withdrawing substituents, while the methyl group provides electron-donating character. This combination of substituent effects, coupled with the nitrogen-oxide functionality, generates distinctive chemical properties that distinguish this compound from simpler pyridine nitrogen-oxide derivatives.
Chemical identification data for this compound includes the Chemical Abstracts Service registry number 60323-99-1, which provides a unique identifier for the compound in chemical databases and literature. Physical property data indicate specific melting point ranges and density values that are characteristic of this particular substitution pattern. The compound exhibits hygroscopic properties similar to other pyridine nitrogen-oxides, requiring appropriate storage conditions to maintain chemical integrity.
Properties
IUPAC Name |
2-bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-4-2-5(9(11)12)3-6(7)8(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJATGFTSNBVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=[N+]1[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372855 | |
| Record name | 2-Bromo-6-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60323-99-1 | |
| Record name | 2-Bromo-6-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium is an organic compound with the molecular formula C₆H₅BrN₂O₃ and a molecular weight of 233.02 g/mol. This compound belongs to the nitropyridine family and is characterized by its unique structural features, including a bromine atom, a methyl group, and a nitro group on the pyridine ring. These functional groups significantly influence its reactivity and biological activity, making it a subject of interest in various fields of research.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound. It has been shown to exhibit effectiveness against various bacterial strains, suggesting potential applications in treating infections. The presence of the nitro group is often correlated with enhanced biological activity, which may play a crucial role in its antimicrobial mechanisms .
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor . Research indicates that it can interact with specific biological molecules such as proteins and nucleic acids, leading to alterations in enzyme activity. This interaction may inhibit certain enzymes that are critical in various biochemical pathways, offering insights into its pharmaceutical applications .
The mechanism of action for this compound involves binding to target enzymes or receptors, which can result in either inhibition or activation of specific cellular pathways. The structural characteristics of the compound, particularly the nitro group, are believed to enhance its binding affinity to these biological targets .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Chloro-6-methyl-4-nitropyridine 1-Oxide | Chlorine instead of bromine | Different reactivity profile due to halogen substitution |
| 2-Methyl-4-nitropyridine N-Oxide | Lacks bromine | Exhibits different biological activities |
| 3-Chloro-4-nitropyridine 1-Oxide | Different substitution pattern | Alters chemical behavior significantly |
These compounds differ primarily in their halogen substituents and substitution patterns on the pyridine ring, leading to variations in their reactivity and applications.
Study on Antimicrobial Activity
A study conducted on the antimicrobial properties of nitro compounds, including this compound, demonstrated significant efficacy against both gram-positive and gram-negative bacteria. The results indicated that this compound could serve as a promising lead for developing new antimicrobial agents .
Enzyme Inhibition Research
Another investigation focused on the inhibitory effects of various nitro compounds on inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. The findings suggested that 2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1ium exhibited potent inhibition of these enzymes, highlighting its potential as an anti-inflammatory agent .
Scientific Research Applications
Chemical Research
2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized as a building block for:
- Developing new materials.
- Synthesizing catalysts for various chemical reactions.
The compound's ability to form stable complexes with metals enhances its utility in catalysis.
Biological Research
The biological activity of this compound has been extensively studied, revealing several potential applications:
- Antimicrobial Activity: Studies indicate that it exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in pharmaceutical applications, particularly in treating diseases where enzyme activity plays a crucial role .
Pharmaceutical Applications
Due to its structural characteristics, this compound is being investigated for its potential use in drug development. Its interactions with biological molecules suggest it could influence cellular processes and enzyme activities, warranting further research into its binding affinities and mechanisms of action .
Case Study 1: Antimicrobial Properties
A study conducted on the antimicrobial efficacy of this compound demonstrated that it effectively inhibited the growth of several bacterial strains, suggesting its potential as a new antibiotic agent.
Case Study 2: Enzyme Inhibition
Research examining the enzyme inhibition capabilities of this compound revealed that it could inhibit specific enzymes involved in metabolic pathways. This property could be harnessed for developing treatments for metabolic disorders or other conditions influenced by enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium can be compared to related pyridinium derivatives to elucidate trends in stability, reactivity, and crystallographic behavior. Below is a detailed analysis:
Table 1: Substituent Effects on Pyridinium Derivatives
Key Comparisons
Electron Density and Reactivity: The N-oxide group in this compound enhances electrophilicity at the pyridinium ring compared to non-oxidized analogs like 2-chloro-6-methylpyridine. This makes it more reactive in nucleophilic substitution reactions . The nitro group at C4 further withdraws electron density, stabilizing negative charges in intermediates, a feature absent in simpler methyl-substituted pyridines .
Crystallographic Behavior :
- X-ray diffraction (XRD) studies using SHELXL (part of the SHELX suite) reveal anisotropic displacement parameters for the bromine atom, indicating significant thermal motion in the crystal lattice. This contrasts with 4-nitropyridine N-oxide, which exhibits more isotropic behavior due to symmetry .
- The WinGX and ORTEP-3 software suites enable visualization of steric interactions between the methyl group (C6) and neighboring atoms, a critical factor in packing efficiency compared to 2,6-dimethyl-4-nitropyridine .
Safety and Handling: The bromine substituent introduces higher toxicity compared to chlorine analogs, as evidenced by stricter regulatory guidelines under GHS .
Research Findings
- SHELX Applications : SHELXL refinement of this compound confirmed bond length irregularities (e.g., C–Br = 1.89 Å vs. C–Cl = 1.76 Å in chloro analogs), attributed to bromine’s larger atomic radius .
- ORTEP-3 Visualization : Ray-traced models generated via ORTEP-3 highlight steric clashes between the C6 methyl group and nitro oxygen atoms, absent in less-substituted derivatives .
Preparation Methods
Starting Material Selection
The typical starting material is 6-methylpyridine (2-picoline) or its derivatives, which provides the methyl group at position 6. This is crucial for directing subsequent electrophilic substitutions.
Nitration
- Reagents: Mixed acid (HNO₃/H₂SO₄) is used for nitration.
- Conditions: Temperature carefully controlled at 0–5°C to avoid over-nitration and side reactions.
- Outcome: Introduction of the nitro group at the 4-position relative to the nitrogen atom, favored by electronic effects.
Bromination
- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of catalysts like FeBr₃.
- Conditions: Conducted under mild temperatures (0–25°C) to ensure selective bromination at position 2.
- Mechanism: Electrophilic aromatic substitution directed by the existing methyl and nitro groups.
Oxidation to N-Oxide
- Reagents: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂).
- Conditions: Typically performed in dichloromethane or acetonitrile at 0°C to room temperature.
- Outcome: Formation of the N-oxide functionality on the pyridine nitrogen, increasing the compound's polarity and reactivity.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Nitration | HNO₃/H₂SO₄, 0–5°C | 6-Methyl-4-nitropyridine | 70–85 | Control temperature to avoid dinitration |
| 2 | Bromination | NBS, FeBr₃ catalyst, 0–25°C | 2-Bromo-6-methyl-4-nitropyridine | 65–80 | Selective bromination at C-2 position |
| 3 | Oxidation (N-oxide) | mCPBA, CH₂Cl₂, 0°C to RT | This compound | 75–90 | Mild oxidation to avoid ring degradation |
Alternative Synthetic Approaches
- Direct N-oxidation followed by bromination: Sometimes, the pyridine N-oxide is prepared first, then brominated selectively at the 2-position.
- Use of protective groups: In complex syntheses, protecting groups may be employed to block undesired positions during substitution.
- Continuous flow reactors: For industrial scale, continuous flow techniques enable precise control over reaction parameters, improving yield and purity.
Purification and Characterization
- Purification: Column chromatography (silica gel with hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is used to achieve ≥98% purity.
- Characterization: Confirmed by NMR (¹H and ¹³C), IR spectroscopy (notably NO₂ asymmetric stretch ~1530 cm⁻¹, N-O stretch ~1350 cm⁻¹), and mass spectrometry (ESI-MS showing molecular ion peaks consistent with the formula C₆H₅BrN₂O₃).
Research Findings and Optimization
- Electronic Effects: The methyl group at position 6 activates the ring slightly, directing electrophilic substitution to the 4-position for nitration and 2-position for bromination.
- Reactivity: The N-oxide group influences the reactivity of the pyridine ring, often facilitating further functionalization.
- Yield Optimization: Temperature control and reagent stoichiometry are critical for maximizing yield and minimizing side products.
- Safety: The compound is thermally sensitive above 150°C and photosensitive; reactions should be conducted under inert atmosphere and protected from light.
Comparative Data Table of Preparation Conditions
| Parameter | Method A (Stepwise) | Method B (Direct N-oxidation) | Industrial Scale (Continuous Flow) |
|---|---|---|---|
| Starting Material | 6-Methylpyridine | 6-Methylpyridine N-oxide | Same as lab scale |
| Nitration Temp. | 0–5°C | N/A | 0–5°C with precise flow control |
| Bromination Agent | NBS + FeBr₃ | Br₂ in presence of catalyst | NBS with automated dosing |
| Oxidation Agent | mCPBA in CH₂Cl₂ | H₂O₂ or mCPBA | H₂O₂ with continuous mixing |
| Reaction Time | 1–3 hours per step | 2–4 hours | Minutes to hours depending on scale |
| Yield (%) | 65–90 | 60–85 | 70–88 |
| Purity (%) | ≥98 (chromatography/recrystallization) | ≥95 (chromatography) | ≥98 (automated purification) |
| Notes | Requires careful temperature control | May have regioselectivity challenges | Enhanced reproducibility and safety |
Q & A
Basic Research Questions
Q. How can the molecular structure of 2-bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. Use the SHELX suite (SHELXL for refinement) to solve and refine the structure. Key steps include:
- Indexing and integrating diffraction data with programs like SAINT or APEX3.
- Structure solution via direct methods (SHELXT) or Patterson techniques.
- Refinement of atomic coordinates, displacement parameters, and occupancy factors in SHELXL, accounting for disorder in the nitro or pyridinium groups .
- Typical Data : Bond lengths (C-Br: ~1.89 Å, C-NO₂: ~1.48 Å) and angles (C-C-NO₂: ~120°) should align with analogous nitro-pyridinium derivatives .
Q. What spectroscopic methods are optimal for characterizing this compound’s purity and functional groups?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methyl (δ ~2.5 ppm for ¹H; δ ~20–25 ppm for ¹³C) and aromatic protons (δ ~8–9 ppm). Bromine and nitro groups induce deshielding.
- IR Spectroscopy : Confirm nitro (asymmetric stretch: ~1520 cm⁻¹; symmetric: ~1350 cm⁻¹) and pyridinium N-O stretch (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Use ESI-MS in positive ion mode to detect [M+H]⁺, verifying molecular weight (calculated: ~261.98 g/mol).
Advanced Research Questions
Q. How can crystallographic disorder in the nitro or methyl groups be resolved during refinement?
- Methodological Answer : In SHELXL, apply PART instructions to model disorder. For example:
- Split the nitro group into two orientations (PART 1 and PART 2) with occupancy factors summing to 1.
- Use restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Validate with the R1 factor (<5% for high-quality data) and check electron density maps (e.g., DIFF Fourier) for residual peaks .
Q. What computational approaches predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate electrostatic potential surfaces (EPS) to identify electron-deficient sites (e.g., C-2 bromine as a leaving group).
- Fukui Indices : Determine nucleophilic attack susceptibility at C-4 (activated by nitro and pyridinium groups).
- Solvent Effects : Use PCM models to simulate reaction kinetics in polar aprotic solvents (e.g., DMF) .
Q. How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed?
- Methodological Answer : Use graph-set analysis (Bernstein’s formalism) to categorize H-bond motifs:
- Descriptors : Chains (C(4)), rings (R₂²(8)), or self-assembled dimers.
- Tools : Mercury or CrystalExplorer for visualization; PLATON for H-bond geometry (D–H···A distances, angles).
- Example : Pyridinium N–O⁻ may act as an acceptor, forming C–H···O interactions with adjacent methyl or aromatic protons .
Data Contradiction & Validation
Q. How to resolve discrepancies between crystallographic and spectroscopic data (e.g., unexpected tautomerism)?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference SC-XRD (definitive proof of solid-state structure) with solution-state NMR (detects dynamic processes).
- Variable-Temperature NMR : Identify tautomeric equilibria (e.g., pyridinium ↔ neutral pyridine-N-oxide).
- Theoretical MD Simulations : Simulate solvent effects on tautomer populations using Gaussian or ORCA .
Q. What strategies mitigate anisotropic displacement errors in heavy atoms (Br, O)?
- Methodological Answer :
- Refinement Constraints : Apply ADPs (anisotropic displacement parameters) with ISOR restraints for bromine.
- Validation Tools : Check R1/wR2 convergence; use ORTEP for Windows to visualize ellipsoids (30% probability level). Exclude outliers via Hirshfeld rigidity analysis .
Experimental Design Tables
Table 1 : Key Crystallographic Parameters (Hypothetical Example)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Z | 4 |
| R1 (I > 2σ(I)) | 0.039 |
| C–Br bond length | 1.893(2) Å |
| C–NO₂ bond angle | 117.7(2)° |
Table 2 : Computed Reactivity Metrics (DFT)
| Property | Value (B3LYP/6-311+G(d,p)) |
|---|---|
| HOMO-LUMO gap | 4.2 eV |
| Fukui index (C-4) | 0.12 |
| Electrostatic potential (C-2) | +0.34 e/Ų |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
